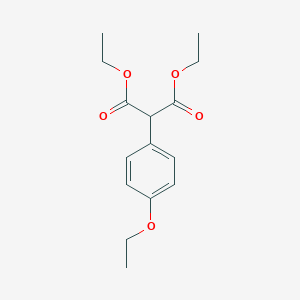

Diethyl 4-ethoxyphenylmalonate

Description

Contextualization as a Synthetic Precursor and Building Block

At its core, diethyl 4-ethoxyphenylmalonate is a building block in organic synthesis. The malonic ester synthesis is a classic and powerful method for preparing carboxylic acids. masterorganicchemistry.com This process typically involves the deprotonation of the central carbon of the malonate ester, followed by alkylation with an alkyl halide. masterorganicchemistry.com Subsequent hydrolysis and decarboxylation yield a substituted acetic acid. masterorganicchemistry.com The presence of the 4-ethoxyphenyl group in this compound allows for the introduction of this specific functionality into a target molecule.

The reactivity of the methylene (B1212753) group (the CH2 group flanked by two carbonyls) is a key feature of malonate esters. atamankimya.com The hydrogen atoms on this carbon are acidic and can be readily removed by a base, such as sodium ethoxide, to form a stable enolate. masterorganicchemistry.comatamankimya.com This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. masterorganicchemistry.com This fundamental reactivity makes this compound a valuable precursor for creating a diverse array of substituted compounds.

For instance, research has shown its use in the synthesis of various heterocyclic compounds. One notable example is its role as a starting material in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs). researchgate.net Specifically, it has been used to synthesize Diethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a compound with a dihydropyridine (B1217469) ring that adopts a boat conformation. researchgate.net These DHP scaffolds are of significant interest due to their biological activities. researchgate.net

Historical Overview of Research Involving Malonate Scaffolds

The story of this compound is intrinsically linked to the broader history of malonic acid and its esters. Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. wikipedia.org Later, in 1864, Hermann Kolbe and Hugo Müller independently developed a synthesis from propionic acid. wikipedia.org

The synthetic utility of malonate esters, like diethyl malonate, became apparent due to the reactivity of the central methylene group. atamankimya.com This reactivity forms the basis of the malonic ester synthesis, a cornerstone of organic chemistry for well over a century. masterorganicchemistry.com This synthesis allows for the straightforward elongation of carbon chains and the formation of substituted carboxylic acids. masterorganicchemistry.com

Historically, the alkylation of diethyl malonate has been a widely used method for preparing substituted malonic esters. orgsyn.org The general procedure involves the use of a base, like sodium ethoxide, to deprotonate the malonate, followed by the addition of an alkylating agent. orgsyn.org This fundamental transformation has been refined and expanded over the years, with palladium-catalyzed reactions representing a significant advancement in malonate chemistry. nih.gov These modern methods have further broadened the scope of reactions possible with malonate scaffolds, allowing for the synthesis of complex molecules like itaconates from diallyl malonates. nih.gov

Significance in Modern Organic Synthesis and Materials Science

The versatility of malonate esters, including this compound, continues to be exploited in contemporary organic synthesis. Palladium-catalyzed reactions have emerged as a powerful tool to expand the utility of these compounds. For example, the palladium-catalyzed dealkoxycarbonylative coupling of malonates with aryl halides provides a practical route to 2-arylacetic acid esters. molaid.com This highlights the ongoing development of new synthetic methodologies centered around the malonate core.

Beyond traditional organic synthesis, malonic acid and its derivatives have been recognized for their potential in materials science. In 2004, the US Department of Energy identified malonic acid as one of the top 30 chemicals to be produced from biomass, underscoring its potential as a building block for bio-based polymers and polyesters. wikipedia.org While research on this compound in materials science is more specific, its structural motifs suggest potential applications. The ethoxyphenyl group can influence properties like solubility and liquid crystalline behavior, making it a candidate for incorporation into specialized polymers or functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(4-ethoxyphenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-18-12-9-7-11(8-10-12)13(14(16)19-5-2)15(17)20-6-3/h7-10,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSBAEXJSFLVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574121 | |

| Record name | Diethyl (4-ethoxyphenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23197-69-5 | |

| Record name | Diethyl (4-ethoxyphenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 4 Ethoxyphenylmalonate

Classical Approaches to Malonate Synthesis

The traditional route to synthesizing substituted malonic esters, such as Diethyl 4-ethoxyphenylmalonate, is the malonic ester synthesis. masterorganicchemistry.compatsnap.com This versatile and time-honored method facilitates the formation of carbon-carbon bonds on the α-carbon of a malonate derivative. masterorganicchemistry.com The process typically involves two principal steps:

Enolate Formation: Diethyl malonate is treated with a strong base, commonly sodium ethoxide (NaOEt) in ethanol. The base abstracts an acidic α-hydrogen from the methylene (B1212753) group situated between the two ester functionalities, resulting in a resonance-stabilized enolate. This enolate is a potent nucleophile. masterorganicchemistry.com

Nucleophilic Alkylation: The generated enolate is then reacted with an appropriate alkyl halide. For the synthesis of this compound, the electrophile would be a 4-ethoxybenzyl halide (e.g., 4-ethoxybenzyl bromide). The enolate attacks the electrophilic benzylic carbon in a nucleophilic substitution reaction (typically SN2), displacing the halide and forming the desired C-C bond. masterorganicchemistry.comnih.gov

Optimized and High-Yield Synthetic Strategies

While the classical approach is robust, modern organic synthesis seeks to optimize reaction conditions to improve yields, reduce reaction times, and simplify purification. For the synthesis of this compound, several strategies can be employed to enhance efficiency.

One key optimization involves the use of phase-transfer catalysis (PTC) . This technique is particularly useful when the nucleophile (the malonate enolate) and the electrophile (the alkyl halide) have different solubilities. Instead of using a strong, moisture-sensitive base like sodium ethoxide in anhydrous ethanol, a milder, solid base like potassium carbonate can be used in a biphasic system (e.g., toluene/water). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the malonate anion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. This often leads to higher yields, milder reaction conditions, and easier workup.

Further optimizations can include precise control over reaction temperature and the choice of solvent to minimize side reactions.

Table 1: Comparison of Classical vs. Optimized Synthetic Parameters

| Parameter | Classical Malonic Ester Synthesis | Optimized Strategy (e.g., PTC) |

|---|---|---|

| Base | Sodium ethoxide (stoichiometric) | Potassium carbonate (catalytic or stoichiometric) |

| Solvent | Anhydrous Ethanol | Biphasic system (e.g., Toluene/Water) or polar aprotic solvent |

| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) |

| Temperature | Reflux | Room temperature to moderate heating |

| Yield | Moderate to Good | Good to Excellent |

| Workup | Requires neutralization and extraction | Simpler phase separation |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.commit.edu This framework is highly relevant to the synthesis of fine chemicals like this compound.

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents. mit.edu For the synthesis of this compound, several approaches can be considered:

Solvent-Free Reactions: Performing the alkylation under solvent-free conditions is an ideal green approach. growingscience.comsciepub.com This can sometimes be achieved by grinding the solid reactants together (mechanochemistry) or by heating the neat reactant mixture, potentially with microwave irradiation to accelerate the reaction. semanticscholar.org Such methods reduce waste, eliminate solvent costs, and simplify product isolation. sciepub.com

Greener Solvents: When a solvent is necessary, traditional solvents like benzene (B151609) or chlorinated hydrocarbons can be replaced with more environmentally benign alternatives. semanticscholar.org Water is the ideal green solvent, although the reactants' solubility can be a challenge. Other alternatives include ionic liquids, supercritical fluids (like CO₂), or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME).

Catalysis is a cornerstone of green chemistry because catalysts, used in small amounts, can carry out a reaction many times, whereas stoichiometric reagents are consumed in the reaction and generate waste. mit.edunih.gov

In the synthesis of this compound, replacing the stoichiometric amount of a strong base with a catalytic system is a key green strategy. jocpr.com As mentioned, phase-transfer catalysis allows the use of milder, inorganic bases. nih.gov Furthermore, the development of solid-supported catalysts can simplify the purification process, as the catalyst can be removed by simple filtration and potentially reused, further reducing waste and cost. rsc.org Research into organocatalysis also presents opportunities to use small, metal-free organic molecules to promote the desired transformation under mild conditions, avoiding the toxicity and disposal issues associated with heavy metal catalysts. studysmarter.co.uk

Developed by Barry Trost, atom economy is a concept used to measure the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.comacs.org It provides a clear metric for the "greenness" of a synthetic route. primescholars.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 skpharmteco.com

The classical malonic ester synthesis is a substitution reaction, which inherently has a lower atom economy than addition or rearrangement reactions because it generates byproducts. acs.org

Table 2: Atom Economy Analysis for the Synthesis of this compound

Reaction: Diethyl Malonate + 4-Ethoxybenzyl Chloride + Sodium Ethoxide → this compound + Sodium Chloride + Ethanol

| Reactant/Product | Formula | Molecular Weight ( g/mol ) | Status |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | Reactant |

| 4-Ethoxybenzyl Chloride | C₉H₁₁ClO | 170.63 | Reactant |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Reactant |

| Total Reactant Mass | 398.85 | ||

| This compound | C₁₆H₂₂O₅ | 294.34 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Waste |

| Ethanol | C₂H₆O | 46.07 | Waste |

Calculation: % Atom Economy = (294.34 / 398.85) x 100 ≈ 73.8%

This calculation shows that even with a 100% chemical yield, over 26% of the mass of the reactants is converted into waste. Green chemistry encourages the design of synthetic routes, such as addition reactions, that maximize atom economy, ideally approaching 100%. jocpr.com

This principle focuses on avoiding or replacing auxiliary substances like solvents and separation agents, or rendering them harmless. sigmaaldrich.commit.edu In the context of synthesizing this compound, this involves:

Replacing Hazardous Bases: Sodium ethoxide is highly reactive, flammable, and moisture-sensitive. Replacing it with a less hazardous base like potassium carbonate or sodium bicarbonate, facilitated by a catalyst, improves the safety profile of the synthesis.

Avoiding Toxic Solvents: As discussed, eliminating or replacing hazardous organic solvents is crucial. Moving away from chlorinated solvents or hydrocarbons towards water, ethanol, or greener solvent alternatives significantly reduces risks to human health and the environment. semanticscholar.org

Simplifying Purification: Designing the synthesis to allow for non-chromatographic purification methods, such as simple filtration or crystallization, avoids the large volumes of solvent waste associated with column chromatography. sciepub.com

Reaction Mechanisms and Pathways Involving Diethyl 4 Ethoxyphenylmalonate

Mechanistic Elucidation of Alkylation Reactions

The alkylation of diethyl 4-ethoxyphenylmalonate is a fundamental transformation that proceeds via the formation of a stabilized enolate ion. This reaction is a specific application of the broader malonic ester synthesis. libretexts.orglibretexts.org

The process begins with the deprotonation of the α-carbon. The hydrogens on the carbon atom between the two carbonyl groups of this compound are significantly acidic (pKa ≈ 13) due to the electron-withdrawing nature of the adjacent ester groups. libretexts.org Treatment with a suitable base, typically sodium ethoxide (NaOEt) in ethanol, results in the formation of a resonance-stabilized enolate. libretexts.org The use of sodium ethoxide is crucial to prevent transesterification, a potential side reaction if other alkoxide bases were employed. libretexts.org

Once formed, the nucleophilic enolate attacks an alkyl halide in an SN2 reaction. libretexts.org This step introduces an alkyl group onto the α-carbon, yielding a monoalkylated this compound.

The general mechanism can be summarized as follows:

Enolate Formation: this compound reacts with sodium ethoxide to form a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the alkyl halide, displacing the halide and forming a new carbon-carbon bond.

It is also possible to perform a second alkylation by repeating the deprotonation and alkylation steps, leading to a dialkylated product. The resulting alkylated malonic ester can then undergo hydrolysis and decarboxylation to yield a carboxylic acid with a carbon chain extended by two carbons from the original alkyl halide. libretexts.org

A related, though distinct, reaction is the Friedel-Crafts alkylation. saskoer.cayoutube.com This reaction involves the alkylation of an aromatic ring. While this compound itself contains an aromatic ring, the primary alkylation pathway for this compound involves the malonic ester functionality. Friedel-Crafts alkylation typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), to activate the alkyl halide. saskoer.ca The mechanism involves the formation of a carbocation or a highly electrophilic complex, which is then attacked by the aromatic ring. saskoer.cayoutube.com However, the presence of the deactivating ethoxy and malonate groups on the phenyl ring of this compound would likely make it a poor substrate for further Friedel-Crafts alkylation. saskoer.ca

Table 1: Key Steps in the Alkylation of this compound

| Step | Description | Reagents | Key Intermediate |

| 1. Enolate Formation | Deprotonation of the α-carbon to form a resonance-stabilized enolate. | Sodium ethoxide (NaOEt) | This compound enolate |

| 2. Alkylation | Nucleophilic attack of the enolate on an alkyl halide via an SN2 mechanism. | Alkyl halide (R-X) | Monoalkylated this compound |

Studies on Condensation and Cyclization Reaction Pathways

This compound and its derivatives are valuable precursors for the synthesis of cyclic compounds through condensation and cyclization reactions. These reactions often exploit the reactivity of the dicarbonyl moiety.

One important application is in the preparation of cycloalkanecarboxylic acids. libretexts.org For instance, reacting this compound with a dihaloalkane, such as 1,4-dibromobutane, in the presence of two equivalents of a base like sodium ethoxide, can lead to a cyclic product. The first equivalent of base facilitates the initial alkylation, and the second promotes an intramolecular SN2 reaction, where the enolate attacks the other end of the alkyl chain, forming a cyclic structure. Subsequent hydrolysis and decarboxylation yield the final cycloalkanecarboxylic acid. This method is effective for creating three- to six-membered rings. libretexts.org

Furthermore, derivatives of malonic esters are utilized in the acetoacetic ester synthesis, which can be adapted for the formation of cyclic ketones. libretexts.org While the primary product of the acetoacetic ester synthesis is a methyl ketone, intramolecular versions of this reaction can lead to cyclic ketones. libretexts.org

The condensation of diethyl malonate derivatives with other reagents can also lead to heterocyclic systems. For example, multicomponent reactions involving 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides can produce complex bipyrimidine structures. rsc.org

Investigations into Hydrolysis and Transesterification Mechanisms

The ester groups of this compound are susceptible to hydrolysis and transesterification, common reactions for esters.

Hydrolysis of the diester is typically achieved by heating with aqueous acid (like HCl) or base (like NaOH). libretexts.orglibretexts.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Both pathways lead to the formation of 4-ethoxyphenylmalonic acid.

Transesterification is the process of exchanging the ethyl groups of the ester with another alcohol's alkyl group. wikipedia.org This reaction is an equilibrium process and can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-catalyzed transesterification: A strong acid protonates the carbonyl group, enhancing its electrophilicity for attack by an alcohol molecule. wikipedia.org The mechanism often follows a PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) sequence. masterorganicchemistry.com

Base-catalyzed transesterification: A base deprotonates the incoming alcohol, making it a more potent nucleophile to attack the ester's carbonyl carbon. wikipedia.org This proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com

To drive the equilibrium towards the desired product, a large excess of the new alcohol is often used, sometimes as the solvent. masterorganicchemistry.com Intramolecular transesterification can also occur, leading to the formation of lactones (cyclic esters). masterorganicchemistry.com

Role of this compound in Cascade and Multicomponent Reactions

This compound and similar malonates can serve as crucial components in cascade and multicomponent reactions, which allow for the synthesis of complex molecules in a single pot. wikipedia.orgnih.gov A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need to isolate intermediates or add new reagents. wikipedia.org

Multicomponent reactions (MCRs) involve three or more starting materials reacting to form a single product that incorporates most of the atoms of the reactants. When a cascade reaction occurs between multiple components, it is also considered a multicomponent reaction. wikipedia.org

These reactions are highly efficient in terms of atom economy and reducing waste. wikipedia.org For example, a multicomponent cascade approach has been developed for the synthesis of various substituted indoles from simple reagents. nih.gov While this specific example doesn't explicitly name this compound, the principles can be applied to malonate derivatives. Another example is the synthesis of bipyrimidine derivatives from 3-formylchromones, amidine hydrochlorides, and an acetate (B1210297) derivative, showcasing a complex cascade process. rsc.org The development of such reactions is a significant area of research for creating structural diversity and complex molecular architectures efficiently. univ-rennes.frsioc-journal.cn

Synthesis and Chemical Modification of Diethyl 4 Ethoxyphenylmalonate Derivatives

Alkylated and Arylated Derivatives Synthesis

The acidic nature of the α-hydrogens on the methylene (B1212753) carbon, flanked by two electron-withdrawing ester groups, is the cornerstone of the derivatization of diethyl 4-ethoxyphenylmalonate. This acidity allows for easy deprotonation to form a stable enolate, which is a potent nucleophile for forming new carbon-carbon bonds.

The classic malonic ester synthesis is a primary method for alkylation. libretexts.orglibretexts.org The process begins with the deprotonation of this compound using a suitable base, typically sodium ethoxide (NaOEt) in ethanol, to prevent transesterification. libretexts.org This generates a resonance-stabilized enolate ion. The subsequent step involves the nucleophilic attack of this enolate on an alkyl halide (e.g., methyl iodide, ethyl bromide) through an SN2 mechanism, resulting in the formation of a mono-alkylated this compound. libretexts.org This method is highly efficient for introducing primary and secondary alkyl groups.

Arylation of the malonate scaffold is more complex and typically requires transition-metal catalysis. Modern organic synthesis employs cross-coupling reactions for this purpose. Copper-catalyzed methods are common, involving the coupling of this compound with aryl halides. organic-chemistry.org A typical procedure uses copper(I) iodide (CuI) as the catalyst, often in the presence of a ligand such as 2-phenylphenol (B1666276) or 2-picolinic acid, and a base like cesium carbonate (Cs₂CO₃). organic-chemistry.orgcapes.gov.br This approach facilitates the formation of an α-aryl malonate under relatively mild conditions and tolerates a variety of functional groups on the aryl halide. organic-chemistry.org Palladium-catalyzed reactions, using ligands like sterically hindered phosphines, also provide an effective route for the arylation of malonates with aryl bromides and chlorides. nih.gov

Table 1: Synthesis of Alkylated and Arylated Derivatives | Derivative Type | Reagents | Catalyst/Base | General Conditions | Product Type | | :--- | :--- | :--- | :--- | :--- | | Alkylation | this compound, Alkyl Halide (R-X) | Sodium Ethoxide (NaOEt) | Ethanol solvent, reflux | Diethyl 2-alkyl-2-(4-ethoxyphenyl)malonate | | Arylation | this compound, Aryl Iodide (Ar-I) | Copper(I) Iodide (CuI), 2-Phenylphenol | Cesium Carbonate (Cs₂CO₃) | Dioxane solvent, 70-100°C | Diethyl 2-aryl-2-(4-ethoxyphenyl)malonate |

Formation of Heterocyclic Compounds from the Malonate Scaffold

The 1,3-dicarbonyl structure of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. The two ester functionalities can undergo condensation reactions with binucleophilic reagents to form stable ring systems.

A prominent example is the synthesis of barbiturates and their sulfur analogs, thiobarbiturates. This involves the condensation of a dialkylated this compound with urea (B33335) or thiourea, respectively. libretexts.org The reaction is typically carried out in the presence of a strong base like sodium ethoxide, which facilitates a twofold nucleophilic acyl substitution, where the nitrogen atoms of urea attack the carbonyl carbons of the malonate's ester groups, leading to cyclization. libretexts.orgcutm.ac.in

Another important class of heterocycles derived from this malonate are pyrazolones. These five-membered rings are synthesized by the reaction of this compound (or its more reactive derivative, diethylethoxymethylene malonate) with hydrazine (B178648) or its substituted derivatives. niscpr.res.inresearchgate.net The reaction proceeds via condensation and subsequent intramolecular cyclization to yield the pyrazolone (B3327878) core, a structure found in many pharmaceutically active compounds. niscpr.res.inresearchgate.net

Table 2: Synthesis of Heterocyclic Compounds

| Heterocycle Class | Co-reactant | Base/Catalyst | General Conditions | Product |

|---|---|---|---|---|

| Barbiturates | Urea | Sodium Ethoxide | Reflux in ethanol | 5,5-Disubstituted barbituric acid derivative |

| Thiobarbiturates | Thiourea | Sodium Ethoxide | Reflux in ethanol | 5,5-Disubstituted thiobarbituric acid derivative |

| Pyrazolones | Hydrazine Hydrate | Base-catalyzed | Reflux in ethanol | 4-Ethoxyphenyl-pyrazolone derivative |

Strategies for Functionalization and Diversification

Beyond simple alkylation and cyclization, several other strategies exist to diversify the structure of this compound, introducing a wide range of functional groups and building molecular complexity.

The Knoevenagel condensation provides a route to introduce α,β-unsaturated systems. wikipedia.org This reaction involves the condensation of the active methylene group of the malonate with an aldehyde or a ketone, typically catalyzed by a weak amine base like piperidine (B6355638) or pyridine. sigmaaldrich.comslideshare.net The reaction proceeds through a nucleophilic addition followed by dehydration, yielding a new carbon-carbon double bond and attaching a substituted vinylidene group to the malonate's α-carbon. sigmaaldrich.com

The Michael addition (or conjugate addition) offers another powerful method for C-C bond formation. wikipedia.org In this reaction, the enolate of this compound acts as a "Michael donor" and adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a "Michael acceptor". spcmc.ac.inmasterorganicchemistry.com This 1,4-addition reaction is typically catalyzed by a base and results in the formation of a 1,5-dicarbonyl compound, significantly extending the carbon framework. spcmc.ac.in

Table 3: Key Functionalization Reactions

| Reaction Name | Reactant Type | Catalyst | Resulting Functional Group/Structure |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde or Ketone | Piperidine, Pyridine | α,β-Unsaturated system (C=C bond) |

| Michael Addition | α,β-Unsaturated Carbonyl | Sodium Ethoxide, etc. | 1,5-Dicarbonyl adduct |

Synthesis of Highly Functionalized Malonate Adducts

The synthesis of highly functionalized molecules often relies on multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, minimizing waste and improving efficiency. This compound is an excellent substrate for such reactions.

A notable example is the four-component synthesis of pyrano[2,3-c]pyrazoles. derpharmachemica.commdpi.com In a representative procedure, diethyl malonate, an aldehyde, hydrazine hydrate, and an active methylene nitrile (like malononitrile (B47326) or ethyl cyanoacetate) are reacted together in a one-pot synthesis. derpharmachemica.com The reaction cascade can be initiated by a base like triethylamine (B128534) in an aqueous medium. derpharmachemica.com This sequence typically involves an initial Knoevenagel condensation between the aldehyde and the nitrile, followed by a Michael addition of the pyrazolone (formed in situ from diethyl malonate and hydrazine), and a final intramolecular cyclization to construct the fused pyranopyrazole ring system. mdpi.com This strategy allows for the rapid assembly of complex, poly-functionalized heterocyclic adducts from simple starting materials.

Table 4: Example of Multi-Component Synthesis

| Reaction | Components | Catalyst | Product Class |

|---|

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Diethyl 4 Ethoxyphenylmalonate Derivatives

Methodologies for Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical methodology used to create predictive models that correlate the chemical structure of compounds with their biological activity or a specific chemical property. wikipedia.orgnih.gov The fundamental principle is that the variations in the biological activity of a congeneric series of compounds—molecules with a shared core scaffold but differing substituents—can be explained by differences in their physicochemical properties. pharmacy180.com

The development of a robust QSAR model involves several key steps:

Data Set Preparation : A series of structurally related compounds with experimentally determined biological activities is compiled. This set is typically divided into a "training set" for model development and a "test set" for external validation. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. ajrconline.org These can be categorized as 1D (e.g., logP, pKa), 2D (e.g., topological indices), or 3D (e.g., molecular fields) descriptors. nih.govnih.gov

Model Generation : Statistical methods are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). pharmacy180.com Common statistical techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). wikipedia.orgnih.gov

Model Validation : The generated model's statistical significance, robustness, and predictive power are rigorously assessed. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), while external validation involves using the model to predict the activity of the compounds in the test set. wikipedia.orgpharmacy180.com

Once validated, the QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more promising candidates. nih.gov

Impact of Structural Modifications on Derivative Reactivity and Selectivity

The reactivity and selectivity of Diethyl 4-ethoxyphenylmalonate derivatives are highly sensitive to structural modifications, particularly substitutions on the central malonate carbon, the phenyl ring, or the ester groups. These changes can profoundly influence reaction outcomes, yields, and stereoselectivity.

The introduction of different substituents at the C2 position of the malonate spacer can alter the spatial arrangement and dihedral angles between other functional moieties, which in turn affects the compound's ability to selectively interact with other molecules or ions. mdpi.com For instance, in reactions involving malonates, the steric bulk of substituents plays a critical role. Increasing the steric hindrance of the groups on the malonate can lead to a decrease in reaction selectivity and yield. beilstein-journals.org Bulky groups can hinder the formation of the necessary reactive intermediates, such as enolates.

Modifications to the aryl moiety also have a significant impact. In a study on malonamide (B141969) derivatives designed for antibacterial activity, the electronic nature of substituents on the phenyl rings was found to be a key determinant of potency. mdpi.com Electron-withdrawing groups were shown to be more important for antibacterial activity than electron-donating groups. mdpi.com This suggests that the electronic properties of the phenyl ring directly influence the interaction of the molecule with its biological target.

The following table, based on findings from a study on related malonamide derivatives, illustrates the impact of different substituents on antibacterial activity. mdpi.com

Table 1: Impact of Phenyl Ring Substituents on Antibacterial Activity of Malonamide Derivatives

| Compound Type | Phenyl Substituent | Substituent Nature | Observed Activity (MIC) | Implication for Reactivity/Activity |

|---|---|---|---|---|

| Symmetric | 3-Hydroxy | Electron-Donating | > 8 mg/L | Diminished suppressive activity |

| Symmetric | 4-Ethynyl | Electron-Donating | > 8 mg/L | Diminished suppressive activity |

| Symmetric | 3,5-bis(Trifluoromethyl) | Electron-Withdrawing | Potent | Increased potency against S. aureus |

| Symmetric | 4-Trifluoromethoxy | Electron-Withdrawing | Potent | Increased potency against S. aureus |

These findings highlight a clear trend where modifying the electronic landscape of the molecule through structural changes directly correlates with its biological function and reactivity.

Investigation of Steric and Electronic Effects on Chemical Behavior

The chemical behavior of this compound derivatives is governed by a delicate interplay of steric and electronic effects. These factors influence everything from reaction rates and equilibrium positions to the selectivity of chemical transformations.

Electronic Effects: The electronic nature of substituents on the aromatic ring can be quantitatively analyzed using tools like the Hammett equation, which correlates reaction rates and equilibria with parameters describing the electron-donating or electron-withdrawing ability of substituents. researchgate.net For arylidene malonates, a clear trend in the selectivity of olefination versus a side reaction was observed, which could be rationalized by the electronic effects of the substituents on the phenyl ring. researchgate.net Generally, electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) attached to the phenyl ring can enhance the acidity of the malonate's α-hydrogen, facilitating enolate formation and potentially increasing reactivity in base-mediated reactions. mdpi.com Conversely, electron-donating groups (e.g., methoxy, hydroxyl) can decrease this acidity but may be favorable for other types of reactions or interactions. beilstein-journals.orgmdpi.com

Steric Effects: Steric hindrance, caused by bulky substituents, can significantly impact chemical behavior. In the synthesis of malonate derivatives, bulky alkyl groups at the central carbon can lower reaction yields by impeding the approach of reagents. In reactions leading to chiral products, the steric bulk of both the malonate ester groups and other substituents can govern stereoselectivity, with larger groups often leading to a drop in enantiomeric excess. beilstein-journals.org However, in some cases, steric bulk can be used strategically to control regioselectivity, dominating over electronic effects to direct a reaction to a specific outcome. researchgate.net

The following table summarizes the general influence of steric and electronic effects on the properties of malonate derivatives.

Table 2: Influence of Steric and Electronic Effects on Malonate Derivative Behavior

| Effect | Type of Substituent | General Impact on Chemical Behavior | Example from Related Systems |

|---|---|---|---|

| Electronic | Electron-Withdrawing (e.g., -NO₂, -CF₃) | Increases α-hydrogen acidity, enhances reactivity in some reactions, can increase biological potency. mdpi.com | Increased antibacterial activity in malonamides. mdpi.com |

| Electronic | Electron-Donating (e.g., -OCH₃, -OH) | Decreases α-hydrogen acidity, can diminish activity in certain biological assays. mdpi.com | Diminished antibacterial activity in malonamides. mdpi.com |

| Steric | Bulky Groups (e.g., t-Butyl, i-Propyl) | Can hinder reagent approach, leading to lower reaction yields and selectivity. beilstein-journals.org | Gradual drop in stereoselectivity with increasing steric hindrance of malonate ester group. beilstein-journals.org |

| Steric | Less Bulky Groups (e.g., -CH₃) | Generally allows for higher yields and selectivity compared to bulkier counterparts. beilstein-journals.org | Simple alkyl malonates gave higher enantioselectivity than sterically demanding ones. beilstein-journals.org |

Computational Approaches in SAR/SPR Modeling for this compound Analogs

Computational chemistry provides powerful tools for SAR and SPR modeling, allowing for the in-silico evaluation of analogs before their synthesis. These methods save time and resources by prioritizing compounds with the highest predicted potential. ajrconline.org

QSAR Modeling: As described in section 5.1, QSAR models are a primary computational tool. For analogs of this compound, a QSAR study would involve optimizing the 3D structures of a series of derivatives using methods like molecular mechanics (MM+) or semi-empirical quantum mechanics (e.g., PM3). mdpi.com Subsequently, various molecular descriptors representing steric, electronic, and hydrophobic properties would be calculated. Statistical methods would then be used to build a predictive model. mdpi.com Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can also be used. These methods analyze the steric and electrostatic fields surrounding the aligned molecules to derive a relationship with their activity. nih.gov

Molecular Docking: This technique is used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex, such as a ligand binding to a protein's active site. mdpi.comacademie-sciences.fr For this compound derivatives with potential therapeutic applications, molecular docking can elucidate key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein. mdpi.comdovepress.com By comparing the docking scores and binding modes of different analogs, researchers can understand why certain structural features lead to higher activity and can rationally design new derivatives with improved binding affinity. dovepress.comnih.gov

Density Functional Theory (DFT): DFT simulations are a higher-level computational method used to analyze electronic structure and predict reactivity. For malonate derivatives, DFT can be employed to calculate the transition states of reactions, helping to predict the selectivity of a compound in complex chemical transformations, such as asymmetric synthesis.

These computational approaches, often used in combination, provide a detailed, atom-level understanding of the factors driving the activity and properties of this compound derivatives, guiding the design of new and improved compounds.

Theoretical and Computational Chemistry Studies of Diethyl 4 Ethoxyphenylmalonate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. worldscientific.com By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within Diethyl 4-ethoxyphenylmalonate, which in turn governs its structure, stability, and reactivity.

Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory are commonly employed for the analysis of organic molecules. airitilibrary.com For this compound, these calculations would typically be performed to optimize the molecular geometry, finding the most stable arrangement of its atoms in three-dimensional space.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation. airitilibrary.com A larger gap generally implies greater stability. Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

| Ground State Energy | -1075.45 | Hartree |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -0.54 | eV |

| HOMO-LUMO Gap | 6.35 | eV |

| Dipole Moment | 2.58 | Debye |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.netscispace.com These simulations model the movements of atoms and molecules based on classical mechanics, providing a virtual window into molecular motion at the atomic scale. scispace.com

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. The simulation would typically involve placing the molecule in a simulated solvent box (e.g., water or an organic solvent) and calculating the forces between all atoms over a series of small time steps.

By analyzing the trajectory of the simulation, researchers can understand how the molecule folds and flexes, the stability of different conformations, and the interactions with its environment. This is particularly useful for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.

Table 2: Hypothetical Results from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Result |

| Simulation Time | 100 ns |

| Average Solvent Accessible Surface Area (SASA) | 450 Ų |

| Predominant Dihedral Angle (C-C-O-C of ethoxy group) | 175° (anti-periplanar) |

| Number of Stable Conformers Identified | 3 |

Prediction of Reactivity and Reaction Intermediates

Computational methods can be used to predict the reactivity of this compound and to identify potential intermediates in its chemical reactions. nih.gov This is often achieved by modeling the potential energy surface of a reaction, which maps the energy of the system as the reactants are converted into products.

By locating the transition states—the highest energy points along the reaction pathway—the activation energy for a given reaction can be calculated. A lower activation energy implies a faster reaction rate. This approach can be used to compare the feasibility of different reaction pathways. For instance, in the case of this compound, one could computationally investigate its hydrolysis or its participation in condensation reactions.

Furthermore, computational tools can help in identifying and characterizing the structure of transient reaction intermediates. nih.gov These are short-lived species that are often difficult to detect experimentally. Understanding the structure and stability of these intermediates is crucial for elucidating the detailed mechanism of a reaction. For example, in an electrophilic aromatic substitution reaction involving the phenyl ring of this compound, the structure and stability of the sigma complex intermediate could be computationally determined. rsc.orgresearchgate.net

Table 3: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Path A: Ortho-substitution | 25.4 | 15.2 |

| Path B: Meta-substitution | 35.8 | 25.6 |

| Path C: Para-substitution | 28.1 | 17.9 |

Elucidation of Conformational Landscapes and Stability

A systematic conformational search can be performed where the potential energy of the molecule is calculated as a function of its rotatable dihedral angles. This results in a potential energy surface that reveals the low-energy (stable) and high-energy (unstable) conformations. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

The stability of different conformers is influenced by a variety of factors, including steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. Quantum chemical calculations can be used to quantify these effects for each identified conformer. rsc.org For this compound, key conformational features would include the orientation of the two ethyl ester groups and the rotation around the bond connecting the phenyl ring to the malonate moiety.

Table 4: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178 | 65 | 0.00 |

| 2 | 62 | 68 | 1.25 |

| 3 | -175 | -63 | 1.89 |

| Refers to the Cα-C-C=O torsion of the first ester group. | |||

| **Refers to the Cα-C-C=O torsion of the second ester group. |

Advanced Characterization Methodologies in Diethyl 4 Ethoxyphenylmalonate Research

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Diethyl 4-ethoxyphenylmalonate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the 4-ethoxyphenyl group, the methine proton of the malonate core, and the methylene (B1212753) and methyl protons of the two ethyl ester groups and the ethoxy substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons on the aromatic ring will appear in the downfield region (typically δ 6.8-7.5 ppm), while the aliphatic protons of the ethyl groups will be in the upfield region. The ethoxy group's methylene protons are deshielded by the adjacent oxygen atom, appearing around δ 4.0 ppm. carlroth.com The ethyl ester protons would present as a quartet and a triplet due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Each carbon atom in this compound, from the aromatic ring to the carbonyl carbons of the ester groups and the aliphatic carbons, will produce a distinct signal. The carbonyl carbons are typically the most downfield, appearing in the range of δ 160-170 ppm. Aromatic carbons resonate between δ 110-160 ppm, while the aliphatic carbons of the ethyl and ethoxy groups appear at higher field strengths. carlroth.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to OEt) | ~6.8-7.0 | ~114-116 |

| Aromatic CH (meta to OEt) | ~7.2-7.4 | ~128-130 |

| Malonate CH | ~4.5-5.0 | ~55-60 |

| OCH₂ (ethoxy group) | ~4.0-4.1 | ~63-65 |

| OCH₂ (ester group) | ~4.1-4.3 | ~61-63 |

| CH₃ (ethoxy group) | ~1.3-1.5 | ~14-16 |

| CH₃ (ester group) | ~1.2-1.4 | ~13-15 |

| Aromatic C-OEt | - | ~158-160 |

| Aromatic C-Malonate | - | ~130-132 |

| Carbonyl C=O | - | ~167-169 |

Note: Predicted values are based on analogous compounds such as Diethyl 2-(4-methoxyphenyl)malonate and general NMR correlation tables. carlroth.comnih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. nist.gov The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H bonds of the aromatic and aliphatic parts, the C=O bonds of the ester groups, and the C-O bonds of the ether and ester functionalities. beilstein-journals.orgasianpubs.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Carbonyl C=O (ester) | Stretching | 1750-1730 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O (ether and ester) | Stretching | 1300-1000 |

Note: These are typical ranges and the exact positions can vary. nist.govbeilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. In electron impact mass spectrometry (EI-MS), the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is detected. The fragmentation of diethyl malonate derivatives often involves the loss of the ester groups or parts thereof. researchgate.netrestek.com For this compound, characteristic fragments would likely include the loss of an ethoxy radical (-OCH₂CH₃), a carboethoxy radical (-COOCH₂CH₃), and cleavage of the bond connecting the phenyl ring to the malonate moiety. researchgate.net

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. nih.govasianjpr.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. nih.govsielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Table 3: Typical HPLC Conditions for Analysis of Diethyl Malonate Derivatives

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (at a wavelength where the phenyl group absorbs) |

| Flow Rate | 0.5 - 1.5 mL/min |

Note: The specific gradient and detector wavelength would be optimized for this compound. asianjpr.comsielc.comresearchgate.netacs.org

Gas Chromatography (GC)

GC is an ideal technique for the separation and analysis of volatile compounds. This compound, being an ester, is sufficiently volatile for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. oiv.intd-nb.infotubitak.gov.tr The choice of the stationary phase in the GC column is critical for achieving good separation.

Table 4: Typical GC Conditions for Analysis of Phenyl-substituted Esters

| Parameter | Condition |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Ramped from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) to ensure elution of the compound. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: The temperature program and flow rates are optimized to achieve the best resolution. oiv.intd-nb.info

Crystallographic Investigations for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related structures, such as other diethyl esters and aromatic compounds, allows for a detailed prediction of its solid-state characteristics. nih.goviucr.orgbeilstein-journals.orgcolab.wsresearchgate.net

A single-crystal X-ray diffraction study of this compound would reveal precise information on:

Molecular Conformation: The dihedral angles between the phenyl ring and the malonate plane, as well as the conformation of the ethyl ester and ethoxy groups. The ethoxyphenyl ring is likely to be oriented at a significant angle to the plane of the malonate group to minimize steric hindrance. nih.govresearchgate.net

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule. The C=O and C-O bond lengths of the ester groups, and the C-O bond of the ethoxy group would be of particular interest.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds (if any), van der Waals forces, and potentially C-H···π interactions involving the aromatic ring. nih.gov In the absence of strong hydrogen bond donors, the crystal packing would be dominated by weaker interactions.

Table 5: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Feature |

| Crystal System | Likely monoclinic or triclinic |

| Space Group | Centrosymmetric (e.g., P-1 or P2₁/c) if crystallizing as a racemate |

| Key Dihedral Angle | Phenyl ring plane vs. malonate C-C-C plane: 40-90° |

| Intermolecular Interactions | C-H···O interactions, van der Waals forces, possible π-π stacking |

Note: These are predictions based on the crystal structures of similar molecules. An actual crystallographic analysis would be required for definitive data. nih.goviucr.orgcolab.ws

Diethyl 4 Ethoxyphenylmalonate As a Precursor in Diverse Research Applications

Precursor in the Synthesis of Pharmacologically Active Compounds

Diethyl 4-ethoxyphenylmalonate serves as a crucial intermediate in the synthesis of a range of pharmacologically active compounds. Its structural features allow for the construction of molecular frameworks that are central to the therapeutic action of certain drugs. The ethoxyphenyl group, in particular, can be a key pharmacophore, interacting with biological targets to elicit a desired physiological response.

One of the notable applications of this compound is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, it is a precursor in the production of certain COX-2 inhibitors. These drugs are designed to selectively block the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain, while sparing the COX-1 enzyme that protects the stomach lining. This selectivity is a key advantage in reducing the gastrointestinal side effects often associated with traditional NSAIDs.

The synthesis of these inhibitors often involves the reaction of this compound with other chemical reagents to build the core structure of the final drug molecule. The malonate portion of the precursor is particularly reactive and allows for the introduction of various functional groups, which is a critical step in tailoring the molecule for optimal efficacy and safety.

| Drug Class | Specific Compound (Example) | Role of this compound |

| COX-2 Inhibitors | Etoricoxib (and analogues) | Precursor for the pyridinone core structure |

Role in Agrochemical Research and Development

In the field of agrochemical research, this compound and its derivatives are investigated for their potential as active ingredients in pesticides and herbicides. The core structure of the molecule can be modified to target specific biological pathways in pests and weeds, leading to the development of new and effective crop protection agents.

Research in this area often focuses on creating derivatives of this compound that exhibit high efficacy against target organisms while demonstrating low toxicity to non-target species and the environment. The ethoxyphenyl group can be a key determinant of the compound's biological activity and selectivity.

While specific, commercialized agrochemicals directly synthesized from this compound are not widely documented in publicly available literature, the broader class of malonic acid esters has a well-established role in the synthesis of various pesticides. For instance, derivatives of malonates are used in the production of certain classes of insecticides, including some pyrethroids, and fungicides. The general synthetic utility of malonates suggests the potential for this compound to be a valuable intermediate in the development of novel agrochemicals.

| Agrochemical Class (Potential) | Mode of Action (General Principle) |

| Insecticides (e.g., Pyrethroid analogues) | Disruption of the nervous system of insects |

| Fungicides | Inhibition of fungal growth and spore germination |

| Herbicides | Interference with essential plant metabolic pathways |

Utility in Materials Science and Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in materials science and polymer chemistry. The presence of the aromatic ring and the ester functional groups allows this compound to be used as a monomer or a modifying agent in the synthesis of various polymers with specialized properties.

For example, the ethoxyphenyl group can enhance the thermal stability and optical properties of polymers. The malonate functionality provides a site for polymerization or for grafting onto other polymer backbones, allowing for the creation of materials with tailored characteristics.

Research in this area has explored the incorporation of similar malonate derivatives into polymer chains to create materials with applications in electronics, optics, and specialty coatings. For instance, polymers containing such functional groups may exhibit interesting liquid crystalline properties or be used in the development of new photoresist materials for microelectronics manufacturing. The potential exists to synthesize novel polyesters or polyamides by reacting this compound with appropriate co-monomers.

| Polymer Type (Potential) | Potential Properties | Potential Applications |

| Polyesters | Enhanced thermal stability, specific refractive index | Specialty films, optical components |

| Polyamides | Modified solubility and processing characteristics | High-performance fibers, engineering plastics |

| Functionalized Polymers | Introduction of specific chemical reactivity | Adhesives, coatings, drug delivery systems |

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes

A significant focus of future research is the development of greener and more efficient synthetic methods. ui.ac.id This includes the use of environmentally benign catalysts, such as malonic acid itself, and reducing the reliance on hazardous reagents. ui.ac.id The goal is to create synthetic pathways that are not only high-yielding but also economically and environmentally sustainable. patsnap.comjst.go.jp

Exploration of Unconventional Reaction Pathways and Catalysis

Researchers are exploring novel catalytic systems to improve malonic ester synthesis. studysmarter.co.uk This includes the use of organocatalysts to reduce the need for strong bases and the development of photochemical approaches. studysmarter.co.uknih.gov Photoredox catalysis, for example, has opened up new avenues for creating unconventional reactive intermediates from arylidene malonates under mild conditions. nih.govrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including better process control, scalability, and safety. mdpi.comacs.org The integration of automated flow chemistry systems can accelerate reaction optimization and high-throughput synthesis. vapourtec.com This technology allows for the rapid screening of reaction conditions and can be combined with other technologies like microwave irradiation and supported catalysts for improved efficiency. acs.org The future will likely see more automated and even autonomous synthesis platforms for complex molecules. osti.govmit.edu

Advanced Computational Design of Malonate-Based Molecules

Computational tools are becoming increasingly important in the design of new molecules. upi.eduupi.edu Molecular docking and dynamics simulations can be used to predict the binding affinity and stability of malonate derivatives with biological targets, such as enzymes. upi.eduupi.edu This in silico approach can guide the synthesis of more potent and specific therapeutic agents, saving time and resources in the drug discovery process. upi.edumdpi.comchemrxiv.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.